molecular formula C31H28Cl2N2O6S B10836035 Pyrrolidine derivative 8

Pyrrolidine derivative 8

Cat. No.: B10836035
M. Wt: 627.5 g/mol
InChI Key: DOKNZWNPLZNQJB-FUFSCUOVSA-N
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Description

Pyrrolidine derivative 8 is a compound belonging to the pyrrolidine family, which is characterized by a five-membered nitrogen-containing ring. Pyrrolidine derivatives are widely used in medicinal chemistry due to their ability to interact with various biological targets. This compound, in particular, has shown promise in various scientific research applications, including drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrrolidine derivative 8 can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst at elevated temperatures and pressures can yield pyrrolidine . Further functionalization of the pyrrolidine ring can be achieved through various chemical reactions, such as alkylation, acylation, and halogenation .

Industrial Production Methods: Industrial production of this compound typically involves the use of continuous flow reactors to ensure high yield and purity. The process may include multiple stages of purification and separation, such as extractive and azeotropic distillation . The choice of catalysts and reaction conditions is crucial to optimize the efficiency and selectivity of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Pyrrolidine derivative 8 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield pyrrolidones, while reduction can produce secondary amines .

Mechanism of Action

The mechanism of action of pyrrolidine derivative 8 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. For example, pyrrolidine derivatives have been shown to inhibit viral reverse transcriptases and DNA polymerases, thereby blocking viral replication and cancer cell growth .

Comparison with Similar Compounds

Properties

Molecular Formula

C31H28Cl2N2O6S

Molecular Weight

627.5 g/mol

IUPAC Name

3-[[4-[(2R,4S)-4-(3,5-dichlorophenyl)-2-(6-methoxynaphthalen-2-yl)pyrrolidin-1-yl]sulfonylbenzoyl]amino]propanoic acid

InChI

InChI=1S/C31H28Cl2N2O6S/c1-41-27-7-4-20-12-22(3-2-21(20)15-27)29-16-24(23-13-25(32)17-26(33)14-23)18-35(29)42(39,40)28-8-5-19(6-9-28)31(38)34-11-10-30(36)37/h2-9,12-15,17,24,29H,10-11,16,18H2,1H3,(H,34,38)(H,36,37)/t24-,29-/m1/s1

InChI Key

DOKNZWNPLZNQJB-FUFSCUOVSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)C=C(C=C2)[C@H]3C[C@H](CN3S(=O)(=O)C4=CC=C(C=C4)C(=O)NCCC(=O)O)C5=CC(=CC(=C5)Cl)Cl

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C3CC(CN3S(=O)(=O)C4=CC=C(C=C4)C(=O)NCCC(=O)O)C5=CC(=CC(=C5)Cl)Cl

Origin of Product

United States

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